N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-22-13-4-2-3-12(7-13)17(21)20-18-19-14(9-25-18)11-5-6-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQCXRJTYNSAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The benzodioxole moiety can be introduced via a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide. For example, a series of thiazole derivatives were synthesized and evaluated for their antitumor activities against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some derivatives demonstrated potent growth inhibition with IC50 values generally below 5 µM. Notably, one compound exhibited an IC50 value of 2.07 ± 0.88 µM against HeLa cells and 3.52 ± 0.49 µM against A549 cells, indicating significant antiproliferative effects .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C16 | MCF-7 | 2.55 ± 0.34 |
Antimicrobial Properties
In addition to its anticancer potential, this compound may also exhibit antimicrobial properties. Research has shown that thiazole derivatives can possess selective antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Some derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 8 µM against these pathogens .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| C37 | Staphylococcus aureus | 16 |
| C8 | Enterococcus faecalis | 8 |
Mechanistic Insights
The mechanisms underlying the anticancer and antimicrobial activities of these compounds are still under investigation. Preliminary studies suggest that the thiazole moiety may play a crucial role in the interaction with biological targets, potentially inhibiting key enzymes involved in cell proliferation or bacterial growth .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that include acylation and cyclization processes. Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of these compounds. Variations in substituents on the thiazole or benzamide rings can significantly influence biological activity .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in antitumor studies, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Table 1: Comparison of Thiazol-2-yl Benzamide Derivatives
*Calculated based on molecular formula.
Benzo[d][1,3]dioxol-Substituted Thiazoles
Compounds such as 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (93) () share the benzo[d][1,3]dioxol-thiazol scaffold but differ in substituents and linker groups:
Table 2: Benzo[d][1,3]dioxol-Thiazole Derivatives
Methoxy-Substituted Analogs
N-(4-(Benzo[d]thiazol-2-yl)-3-methoxyphenyl)-N-phenylbenzenamine (2) () features a 3-methoxyphenyl group akin to the target’s 3-methoxybenzamide. Key contrasts include:
- Core Heterocycle : ’s benzothiazole vs. the target’s thiazole. Benzothiazoles often exhibit stronger fluorescence and electronic conjugation, as seen in ’s temperature-dependent fluorescence switching .
- Functional Groups : The target’s amide group may confer hydrogen-bonding capacity absent in ’s tertiary amine structure, influencing solubility and target binding .
Heterocyclic Variations
- Thiadiazole Derivatives () : Compounds like 8a (thiadiazol-2-ylidene benzamide) replace thiazole with thiadiazole, reducing aromaticity but increasing hydrogen-bonding sites (e.g., NH groups) .
- Benzothiazole Derivatives () : N-({1,3-Benzothiazol-2-yl}carbamothioyl) benzamides demonstrate broader bioactivity profiles (e.g., kinase inhibition), highlighting the impact of heterocycle choice on biological targets .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a methoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 344.39 g/mol. The unique structural components contribute to its diverse biological activities.
1. Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound:
- In vitro Studies : Preliminary assays indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range (e.g., IC50 = 6.26 ± 0.33 μM for HCC827 lung cancer cells) .
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific signaling pathways critical for tumor growth and proliferation. It is believed to modulate the activity of enzymes involved in cell cycle regulation and apoptosis induction .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 3.1 | Antiproliferative |
| HCT116 | 4.4 | Antiproliferative |
| HCC827 | 6.26 | Antiproliferative |
2. Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Bacterial Inhibition : Studies show that this compound exhibits selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 16 µM .
Case Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of this compound in xenograft mouse models. The results indicated a significant reduction in tumor size compared to control groups, with histological analyses revealing increased apoptosis in treated tumors .
Case Study 2: Synergistic Effects with Other Agents
Another investigation assessed the compound's effectiveness in combination with established chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound may serve as an adjuvant in cancer treatment .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Thiazole ring formation | Thiourea + α-haloketones (acidic) | 60–75% | |
| Benzamide coupling | 3-Methoxybenzoyl chloride + triethylamine | 70–85% |
Basic: What spectroscopic and computational methods are used to characterize this compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., benzodioxole protons at δ 6.7–6.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for C19H15N2O4S: 367.0753) .
- X-ray Crystallography: Resolves stereochemistry in crystalline forms, critical for validating synthetic accuracy .
- In Silico Tools (e.g., PubChem): Provides canonical SMILES and InChI keys for structural validation .
Advanced: How can researchers optimize reaction conditions to mitigate side reactions during benzamide coupling?
Answer:
Side reactions (e.g., over-acylation) are minimized by:
- Controlled Temperature: Maintaining ≤25°C during benzoyl chloride addition .
- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
- Catalytic Bases: Triethylamine neutralizes HCl without promoting hydrolysis .
- Purification Techniques: Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound .
Advanced: How can contradictory bioactivity data across cancer cell lines be resolved methodologically?
Answer:
Contradictions in IC50 values (e.g., efficacy in breast vs. colon cancer lines) require:
- Orthogonal Assays: Combine MTT viability assays with apoptosis markers (e.g., caspase-3 activation) .
- Target Engagement Studies: Use molecular docking to verify binding to kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) .
- Model Systems: Validate in 3D tumor spheroids or patient-derived xenografts to mimic in vivo heterogeneity .
Q. Table 2: Bioactivity Profile
| Cell Line | IC50 (µM) | Mechanism (Observed) | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 2.1 | Caspase-3 activation | |
| HCT-116 (Colon) | >10 | Weak Bcl-2 inhibition |
Advanced: What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Answer:
- Low Solubility: The benzodioxole-thiazole core reduces aqueous solubility. Strategies include prodrug formulations (e.g., phosphate esters) .
- Metabolic Stability: Cytochrome P450 interactions (e.g., CYP3A4) are predicted via liver microsome assays. Deuteration of methoxy groups improves metabolic half-life .
- Bioavailability: Co-administration with permeation enhancers (e.g., sodium taurocholate) increases intestinal absorption in rodent models .
Advanced: How can researchers identify and validate novel molecular targets for this compound?
Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) to map binding partners in cancer cell lysates .
- CRISPR Screening: Genome-wide knockout libraries identify synthetic lethal targets (e.g., kinases or DNA repair genes) .
- Structural Analog Analysis: Compare with triazole-thiadiazole hybrids (e.g., N-{3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide) to infer shared targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
